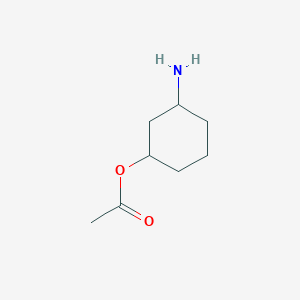

3-Aminocyclohexyl acetate

Description

3-Aminocyclohexyl acetate (hypothetical structure inferred from nomenclature) is a cyclohexane derivative featuring an amino group (-NH₂) at the 3-position and an acetate ester (-OAc) moiety. While direct data on this compound is absent in the provided evidence, its properties and applications can be extrapolated from structurally related compounds. Cyclohexyl amines and acetates are widely used in pharmaceuticals, agrochemicals, and polymer synthesis due to their stability and reactivity .

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

(3-aminocyclohexyl) acetate |

InChI |

InChI=1S/C8H15NO2/c1-6(10)11-8-4-2-3-7(9)5-8/h7-8H,2-5,9H2,1H3 |

InChI Key |

MNNQEPORWXDXCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CCCC(C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Aminocyclohexyl acetate typically involves the hydrogenation of 3-nitrocyclohexyl acetate. The process includes the following steps:

Nitration: Cyclohexanol is nitrated to form 3-nitrocyclohexanol.

Acetylation: The nitro compound is then acetylated to produce 3-nitrocyclohexyl acetate.

Industrial Production Methods: Industrial production of 3-Aminocyclohexyl acetate follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Aminocyclohexyl acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The acetate ester can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: 3-Nitrocyclohexyl acetate.

Reduction: 3-Aminocyclohexanol.

Substitution: N-alkyl or N-acyl derivatives of 3-Aminocyclohexyl acetate.

Scientific Research Applications

Chemistry: 3-Aminocyclohexyl acetate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.

Biology: In biological research, 3-Aminocyclohexyl acetate is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific proteins and enzymes makes it a useful tool in understanding biological pathways.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders. Its structural similarity to certain neurotransmitters allows it to modulate biological activity in the nervous system.

Industry: In the industrial sector, 3-Aminocyclohexyl acetate is used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 3-Aminocyclohexyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the acetate ester can participate in hydrophobic interactions. These interactions modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Ring Size and Stability: Cyclohexane derivatives (e.g., 3-aminocyclohexyl acetate) exhibit greater conformational flexibility compared to cyclopentane analogs (e.g., Methyl 3-aminocyclopentanecarboxylate), which may influence solubility and reactivity . Aromatic analogs like Methyl 2-(3-aminophenoxy)acetate exhibit planar rigidity, enhancing UV stability but reducing metabolic flexibility in biological systems .

Functional Group Impact :

- Carbamate-protected amines (e.g., tert-butyl derivatives in ) are more stable during synthesis, preventing unwanted side reactions.

- β-keto esters (e.g., Methyl Aceto Acetate ) are highly reactive in Claisen condensations, unlike simple acetates.

Applications :

- Cyclohexyl amines are prevalent in drug discovery (e.g., cis-4-hydroxycyclohexanecarboxylic acid in ), while branched acetates like Isoamyl Acetate are used in food and cosmetics .

Q & A

Basic Research Questions

How is 3-Aminocyclohexyl acetate structurally characterized, and what analytical methods are recommended for verification?

Methodological Answer:

Structural elucidation involves:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the acetate group (δ ~1.9–2.1 ppm for methyl protons) and cyclohexylamine moiety (δ ~1.2–2.5 ppm for cyclohexane protons).

- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion peak (expected m/z ~171.1 for CHNO).

- FTIR: Peaks at ~1740 cm (C=O stretch of acetate) and ~3300 cm (N-H stretch of amine).

- InChI/SMILES Validation: Cross-reference with PubChem or ECHA databases for standardized descriptors (e.g., InChIKey: WFVBDJQHTIBXHZ for structurally related compounds) .

What synthetic routes are feasible for 3-Aminocyclohexyl acetate, and how can reaction safety be ensured?

Methodological Answer:

- Retrosynthetic Planning: Use AI-driven tools (e.g., Template_relevance models) to propose one-step routes, such as acetylation of 3-aminocyclohexanol with acetic anhydride .

- Safety Protocols:

- Handle acetic anhydride (flammable liquid, Category 3) in a fume hood with spark-free tools .

- Use PPE (gloves, goggles) due to skin corrosion risks (GHS H314) .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

What are the critical safety considerations for handling and storing 3-Aminocyclohexyl acetate?

Methodological Answer:

- Storage: Keep in airtight containers at 2–8°C, away from ignition sources (flammable liquid, GHS H226) .

- Emergency Measures:

- Skin contact: Wash with soap/water immediately; use emergency showers if exposed .

- Inhalation: Move to fresh air; administer artificial respiration if needed .

- Compatibility: Avoid strong oxidizers (e.g., peroxides) to prevent exothermic reactions .

Advanced Research Questions

How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) of 3-Aminocyclohexyl acetate?

Methodological Answer:

- Cross-Validation: Compare data from multiple databases (PubChem, ECHA) and replicate experiments under controlled conditions (pH, temperature).

- Advanced Analytics: Use HPLC with UV/Vis detection to assess purity (>98%) and identify degradation products (e.g., hydrolysis to 3-aminocyclohexanol) .

- Computational Modeling: Predict solubility parameters via COSMO-RS or Hansen solubility parameters using software like ACD/Percepta .

How can reaction conditions be optimized to maximize yield in the synthesis of 3-Aminocyclohexyl acetate?

Methodological Answer:

- Design of Experiments (DoE): Vary temperature (40–80°C), catalyst (e.g., DMAP), and stoichiometry (1:1.2 molar ratio of amine to acetylating agent).

- Kinetic Monitoring: Use in-situ FTIR or Raman spectroscopy to track acetate formation and minimize side reactions (e.g., over-acetylation) .

- Statistical Analysis: Apply response surface methodology (RSM) to identify optimal parameters .

What role does 3-Aminocyclohexyl acetate play in biochemical assays, and how does buffer compatibility affect its performance?

Methodological Answer:

- Buffer Compatibility: Test stability in acetate (pH 3.6–5.6) and phosphate (pH 6–8) buffers. Acetate buffers may enhance solubility but risk ester hydrolysis under alkaline conditions .

- Application Example: Use as a chiral auxiliary in peptide synthesis; monitor enantiomeric purity via chiral HPLC (e.g., Chiralpak IA column) .

What strategies are recommended for identifying and quantifying impurities in 3-Aminocyclohexyl acetate?

Methodological Answer:

- LC-MS/MS: Detect trace impurities (e.g., unreacted 3-aminocyclohexanol) with a limit of quantification (LOQ) <0.1%.

- GC-FID: Quantify volatile by-products (e.g., acetic acid) using a DB-5 column and internal standard calibration .

- NMR Relaxation Measurements: Assess conformational impurities in the cyclohexane ring (e.g., axial vs. equatorial amine) .

How can computational tools aid in predicting the reactivity of 3-Aminocyclohexyl acetate in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate activation energies for nucleophilic acyl substitution or ester hydrolysis pathways.

- Molecular Docking: Simulate interactions with enzymatic targets (e.g., lipases for kinetic resolution studies) .

What are the best practices for long-term stability studies of 3-Aminocyclohexyl acetate under varying environmental conditions?

Methodological Answer:

- Forced Degradation: Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4–12 weeks.

- Stability-Indicating Assays: Use UPLC-PDA to track degradation kinetics and establish shelf-life .

How can researchers address challenges in scaling up the synthesis of 3-Aminocyclohexyl acetate from lab to pilot plant?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.